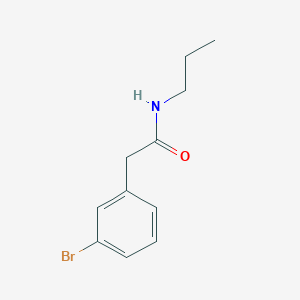

2-(3-Bromo-phenyl)-N-propyl-acetamide

Description

Overview of Acetamide (B32628) Structural Motifs in Pharmaceutical and Agrochemical Sciences

The acetamide structural motif (CH₃CONH₂) is a fundamental component in a vast array of biologically active compounds. patsnap.com Its prevalence stems from the amide bond's unique chemical properties, including its planarity and ability to act as both a hydrogen bond donor and acceptor. patsnap.comnih.gov This functionality is crucial for molecular recognition and binding to the active sites of enzymes and receptors. archivepp.com

In Pharmaceutical Sciences: The acetamide group is a key pharmacophore found in numerous therapeutic agents across different classes. Its derivatives have been investigated for a wide range of biological activities, including:

Anti-inflammatory and Analgesic: Compounds like nepafenac (B1678188) and ibuproxam (B1674247) contain the acetamide moiety. rjptonline.orgnih.gov

Antimicrobial and Antiviral: Analogues have shown potential as antimicrobial, antifungal, and antiviral agents. patsnap.com Oseltamivir, an antiviral drug, features this structural component. nih.gov

Anticonvulsant and Sedative-Hypnotic: The versatility of the acetamide scaffold has been leveraged in the development of central nervous system agents. nih.govarchivepp.com

Anticancer: The design of new acetamide-based drugs is an active area of medicinal chemistry for developing agents with less toxicity. researchgate.netarchivepp.com

In Agrochemical Sciences: The acetamide group is also integral to the design of modern pesticides. Chloroacetamide herbicides, such as alachlor (B1666766) and metolachlor, are widely used for controlling weeds in major crops like corn and soybeans. acs.orgacs.org These compounds function by inhibiting specific biological pathways in susceptible plants. Furthermore, some acetamide derivatives possess fungicidal properties, protecting crops from pathogenic fungi. acs.org The development of acetamide-containing pesticide compositions aims to produce synergistic effects, enhance efficacy, and manage the development of resistance in pests. google.com

Significance of Halogenated Aromatic Rings in Modulating Chemical Reactivity and Biological Interactions

The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto aromatic rings is a cornerstone strategy in medicinal chemistry and drug design. researchgate.netacs.org Halogenation can profoundly influence a molecule's properties in several ways, affecting its suitability as a drug candidate.

Modulation of Physicochemical Properties: Halogens alter key parameters such as lipophilicity, acidity/basicity (pKa), and metabolic stability. For instance, introducing a halogen can increase a compound's lipophilicity, which may enhance its ability to cross cell membranes. researchgate.netnih.gov This modification is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. acs.org

Influence on Binding Affinity: Halogen atoms can participate in specific non-covalent interactions, most notably "halogen bonding." acs.orgnamiki-s.co.jp A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a Lewis base, such as an oxygen or nitrogen atom in a protein's active site. namiki-s.co.jp This interaction can significantly enhance the binding affinity and selectivity of a ligand for its biological target. acs.org

Steric and Electronic Effects: The size and electronegativity of the halogen atom can exert steric and electronic effects that influence molecular conformation and interaction with target proteins. Placing a halogen at a specific position on an aromatic ring can lock the molecule into a more favorable conformation for binding or, conversely, create steric hindrance to prevent unwanted interactions. nih.gov

The strategic placement of a bromine atom, as seen in 2-(3-bromo-phenyl)-N-propyl-acetamide, is a common approach to explore these effects during the lead optimization phase of drug discovery. acs.org

Rationale for Academic Investigation of this compound within Contemporary Medicinal Chemistry and Chemical Biology

While extensive, dedicated research on this compound is not widely published, the rationale for its investigation in academic settings can be inferred from the established principles of medicinal chemistry and chemical biology. The compound is available from suppliers as a chemical for early discovery research, signifying its role as a building block or a tool for fundamental investigation. sigmaaldrich.com

The academic interest in this specific molecule stems from its structure, which systematically combines three key fragments, each with a distinct purpose in probing molecular interactions:

The Phenylacetamide Scaffold: As established, this core is a "privileged scaffold" present in a multitude of bioactive compounds. nih.gov Synthesizing and studying derivatives of this core is a proven strategy for discovering new therapeutic agents.

The N-propyl Group: The substitution on the amide nitrogen with a simple alkyl chain like propyl allows for a systematic study of how lipophilicity and steric bulk in this region affect biological activity. It provides a baseline for comparison with other N-substituted analogues (e.g., methyl, ethyl, or larger, more complex groups).

Therefore, this compound serves as a valuable molecular probe. Its synthesis and characterization are logical steps in the systematic exploration of the chemical space around the N-phenylacetamide pharmacophore. Research on this compound contributes to a broader understanding of structure-activity relationships, providing data points that help guide the rational design of more complex and potentially more potent and selective molecules for therapeutic or biological applications.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 883803-50-7 | |

| Molecular Formula | C₁₁H₁₄BrNO | |

| Molecular Weight | 256.144 g/mol | |

| Description | Research chemical for early discovery | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

2-(3-bromophenyl)-N-propylacetamide |

InChI |

InChI=1S/C11H14BrNO/c1-2-6-13-11(14)8-9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3,(H,13,14) |

InChI Key |

WFBOFRRGMFEBEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)CC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 3 Bromo Phenyl N Propyl Acetamide

Strategic Retrosynthetic Analysis of the 2-(3-Bromo-phenyl)-N-propyl-acetamide Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. The most logical and common disconnection for the this compound scaffold is at the amide C-N bond. This bond is typically formed in the final steps of a synthesis.

This primary disconnection identifies two key synthons:

A propylammonium cation equivalent, which corresponds to the commercially available starting material Propylamine (B44156) .

A 3-bromophenylacetyl acylium cation equivalent, which points to 3-Bromophenylacetic acid or its activated derivatives as the logical starting material.

This leads to a straightforward synthetic strategy: the formation of an amide bond between the carboxylic acid moiety of 3-bromophenylacetic acid and the amino group of propylamine. The various methods to achieve this transformation are detailed in the subsequent sections.

Classical Amidation Reactions and Coupling Strategies for Acetamide (B32628) Formation

The formation of the acetamide linkage is one of the most performed reactions in organic synthesis. catalyticamidation.info Classical approaches generally involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

A direct and well-established method for synthesizing amides involves the conversion of the carboxylic acid into a more reactive derivative, such as an acyl halide. In this approach, 3-bromophenylacetic acid is first treated with a halogenating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 3-bromophenylacetyl chloride.

This acyl chloride is then reacted with propylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. This method is generally high-yielding and proceeds under mild conditions.

Typical Reaction Protocol:

Activation: 3-Bromophenylacetic acid is dissolved in an inert solvent (e.g., dichloromethane (B109758) or toluene) and treated with an excess of thionyl chloride. The reaction is often heated to reflux to ensure complete conversion to the acyl chloride.

Acylation: The resulting acyl chloride solution is slowly added to a cooled solution of propylamine and a tertiary amine base in an inert solvent.

Work-up: The reaction mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts, followed by purification, usually via recrystallization or column chromatography.

To circumvent the often harsh conditions required for acyl chloride formation, a wide variety of coupling reagents have been developed for the direct amidation of carboxylic acids and amines. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is readily attacked by the amine. This approach avoids the generation of stoichiometric quantities of often hazardous waste products associated with older methods. catalyticamidation.info

Common coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Phosphonium (B103445) Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its modern analogs like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient and lead to rapid amide bond formation with high yields.

The general mechanism involves the formation of an activated ester intermediate, which then undergoes nucleophilic substitution by the amine.

Interactive Table: Comparison of Common Coupling Reagents for Amidation

| Reagent | Activating Mechanism | Typical Conditions | Advantages | Disadvantages |

| EDC/HOBt | Forms O-acylisourea, then HOBt ester | Room temperature, DCM or DMF | Water-soluble urea (B33335) byproduct, good for aqueous media | Potential for racemization without additive |

| DCC | Forms O-acylisourea | 0°C to room temp, DCM | Inexpensive, effective | Insoluble dicyclohexylurea (DCU) byproduct can be hard to remove |

| HATU | Forms activated uronium salt/HOAt ester | Room temperature, DMF | Very fast, high yields, low racemization | Expensive |

| PyBOP | Forms activated phosphonium salt/HOBt ester | Room temperature, DMF or DCM | High efficiency, stable reagent | Generates phosphine (B1218219) oxide byproduct |

Advanced and Environmentally Conscious Synthetic Techniques

In line with the principles of green chemistry, significant research has focused on developing more sustainable and efficient methods for amide bond formation that reduce waste and energy consumption. rsc.org

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions under milder conditions. mdpi.com The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reactivity.

For the synthesis of acetamide derivatives, ultrasound irradiation can significantly reduce reaction times compared to conventional heating methods. nih.govresearchgate.net An ultrasound-assisted synthesis of this compound could involve the direct coupling of 3-bromophenylacetic acid and propylamine in the presence of a coupling agent, with the reaction vessel immersed in an ultrasonic bath. Studies on similar structures have shown that yields can be improved from 60-75% with conventional methods to 75-89% with ultrasound, while reaction times can be cut from many hours to under 90 minutes. mdpi.com

Interactive Table: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Parameter | Conventional Heating | Ultrasound-Assisted Method |

| Reaction Time | Several hours (e.g., 16-26 h) mdpi.com | Minutes to < 2 hours (e.g., 40-80 min) mdpi.com |

| Temperature | Often requires reflux | Can be performed at lower temperatures (e.g., 45-55 °C) mdpi.com |

| Yield | Moderate to good (e.g., 60-75%) mdpi.com | Good to excellent (e.g., 75-89%) mdpi.com |

| Energy Input | Bulk heating of the reaction medium | Localized energy at cavitation sites |

The most atom-economical method for amide synthesis is the direct condensation of a carboxylic acid and an amine, with water as the only byproduct. catalyticamidation.infonih.gov While this reaction can occur thermally at high temperatures (>160 °C), such conditions are not suitable for many functionalized molecules. mdpi.comencyclopedia.pub Consequently, various catalytic systems have been developed to facilitate this transformation under milder conditions.

Boron-Based Catalysts: Boronic acids and boric acid derivatives have proven to be effective catalysts for direct amidation. encyclopedia.pubrsc.org These catalysts are thought to activate the carboxylic acid by forming a reactive acylboronate intermediate. The reactions are typically run in a non-polar solvent with azeotropic removal of water using a Dean-Stark apparatus. For example, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of a variety of carboxylic acids and amines. acs.org

Transition Metal Catalysts: Various transition metals, including ruthenium, have been used to catalyze amide formation. nih.gov One strategy involves the ruthenium-catalyzed addition of the carboxylic acid to an acetylene, forming a vinyl ester intermediate in situ. This activated ester then readily reacts with an amine to form the desired amide. nih.gov

These catalytic methods represent a significant step forward in sustainable chemistry, avoiding the stoichiometric activators and byproducts inherent in classical coupling strategies. nih.gov

Isolation and Purification Techniques for Synthetic Intermediates and Final Compound

The successful synthesis of this compound relies heavily on effective isolation and purification of both the 2-(3-bromophenyl)acetic acid intermediate and the final amide product. The choice of technique depends on the physical properties of the compounds and the nature of the impurities present.

Isolation and Purification of 2-(3-bromophenyl)acetic acid:

Following its synthesis, for example, via the Willgerodt-Kindler reaction, the crude 2-(3-bromophenyl)acetic acid is typically isolated by precipitation. chemicalbook.com The reaction mixture is often poured into water, and the pH is adjusted to be acidic (pH 1-2) using an acid like HCl, causing the carboxylic acid to precipitate out of the aqueous solution. chemicalbook.com The solid can then be collected by filtration. chemicalbook.com

Further purification is generally achieved by recrystallization. Given its crystalline nature and solubility in organic solvents, solvents such as toluene (B28343) or a mixture of water and a polar organic solvent like isopropanol (B130326) could be effective. google.com The process involves dissolving the crude acid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon purer crystals of the acid will form and can be collected.

Isolation and Purification of this compound:

The purification strategy for the final amide product depends on the synthetic method used.

Aqueous Workup/Extraction: Following the reaction, a standard aqueous workup is typically performed. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water, a dilute acid solution to remove unreacted amine, and a dilute base solution (e.g., sodium bicarbonate) to remove unreacted carboxylic acid. nih.goviucr.org The organic layer containing the product is then dried over an agent like magnesium sulfate (B86663) (MgSO₄) and the solvent is removed under reduced pressure. iucr.org

Crystallization: For many amides, which are often crystalline solids, recrystallization is the preferred method of purification. researchgate.net Suitable solvents can be identified through small-scale solubility tests. Polar solvents like ethanol, acetone, or acetonitrile (B52724) are often good candidates for recrystallizing amides. researchgate.net The process of dissolving the crude product in a hot solvent and allowing it to cool can yield highly pure crystalline material.

Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, column chromatography is a powerful tool. biotage.com For a moderately polar compound like this compound, normal-phase silica (B1680970) gel chromatography is a common choice. A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate, is used as the eluent. nih.goviucr.org The polarity of the eluent is optimized to achieve good separation between the product and any remaining starting materials or byproducts. For more polar compounds or challenging separations, reversed-phase HPLC can also be employed. biotage.comsielc.com

Solid-Phase Extraction (SPE): An alternative to a full aqueous workup or chromatography is the use of solid-phase extraction resins. This method is particularly useful with certain synthetic reagents, like borate (B1201080) esters, where the reaction mixture can be passed through a cartridge containing a combination of acidic, basic, and boronic acid scavenging resins to remove byproducts and unreacted starting materials, leaving the pure amide in the eluate. nih.gov

| Technique | Target | Description |

| Precipitation | 2-(3-bromophenyl)acetic acid | Isolation of the intermediate from the aqueous reaction mixture by pH adjustment. chemicalbook.com |

| Extraction | Final Amide | Separates the product from water-soluble impurities and unreacted acidic/basic starting materials. nih.gov |

| Recrystallization | Both Intermediate and Final Amide | A highly effective method for purifying crystalline solids to a high degree of purity. google.comresearchgate.net |

| Column Chromatography | Final Amide | Separates compounds based on polarity; highly versatile for removing closely related impurities. iucr.orgbiotage.com |

| Solid-Phase Extraction | Final Amide | A rapid purification method using scavenger resins to bind and remove specific types of impurities. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols (e.g., 1D and 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be required for the complete structural assignment of 2-(3-bromo-phenyl)-N-propyl-acetamide.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 3-bromophenyl ring would appear as a complex multiplet pattern in the typical aromatic region (~7.0-7.5 ppm). The singlet for the methylene (B1212753) (CH₂) protons adjacent to the carbonyl group and the phenyl ring would likely appear around 3.6 ppm. The N-propyl group would present three distinct signals: a triplet for the terminal methyl (CH₃) group (~0.9 ppm), a sextet for the central methylene (CH₂) group (~1.5 ppm), and a triplet for the methylene group attached to the nitrogen (~3.2 ppm). A broad singlet corresponding to the amide N-H proton is also expected, its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal all 11 unique carbon atoms in the molecule. The carbonyl carbon (C=O) would be the most downfield signal, typically appearing around 170 ppm. The six aromatic carbons would resonate between ~120-140 ppm, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The remaining four aliphatic carbons of the methylene bridge and N-propyl group would be found in the upfield region of the spectrum.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, confirming the connectivity within the N-propyl chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure, such as connecting the N-propyl group to the amide nitrogen and the methylene bridge to the carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 7.0 - 7.5 (m) | 125 - 135 |

| C-Br (aromatic) | - | ~122 |

| Methylene (-CH₂-CO) | ~3.6 (s) | ~45 |

| Carbonyl (C=O) | - | ~170 |

| Amide N-H | Variable (br s) | - |

| N-CH₂- | ~3.2 (t) | ~42 |

| -CH₂- (propyl) | ~1.5 (sextet) | ~23 |

| -CH₃ (propyl) | ~0.9 (t) | ~11 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₄BrNO), the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic M+ and M+2 isotopic pattern for the molecular ion peak.

HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal the molecule's connectivity. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the benzylic methylene group.

Amide bond cleavage: Scission of the C-N bond of the amide.

McLafferty rearrangement: If sterically feasible, though less likely for this structure.

Loss of the propyl group: Cleavage of the N-propyl bond.

Table 2: Expected HRMS Data and Key Fragments

| Species | Formula | Calculated Exact Mass (m/z) | Description |

| [M]⁺ | C₁₁H₁₄⁷⁹BrNO | 255.0259 | Molecular Ion |

| [M+2]⁺ | C₁₁H₁₄⁸¹BrNO | 257.0238 | Molecular Ion (Isotope) |

| [M-C₃H₇]⁺ | C₈H₇BrNO | 211.9711 | Loss of propyl radical |

| [C₇H₆Br]⁺ | C₇H₆Br | 168.9652 | Bromotropylium ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the secondary amide, typically found around 1650 cm⁻¹ (Amide I band). Another key feature would be the N-H stretching vibration, appearing as a sharp peak around 3300 cm⁻¹. The N-H bending vibration (Amide II band) would be visible near 1550 cm⁻¹. Aliphatic C-H stretching from the propyl and methylene groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The C-Br stretch would be found in the fingerprint region at lower wavenumbers.

Table 3: Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| C=O (Amide I) | Stretch | ~1650 |

| N-H (Amide II) | Bend | ~1550 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | ~1250 |

| C-Br | Stretch | 500-650 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of Related Halogenated Acetamides

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, extensive studies on closely related halogenated acetamides, such as N-(3-bromophenyl)acetamide and N-(4-bromophenyl)acetamide, provide significant insight into the likely solid-state conformation, crystal packing, and intermolecular interactions. nih.govnih.gov

The most significant intermolecular interaction governing the crystal structure of acetamides is the N—H⋯O hydrogen bond between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov This interaction is robust and typically leads to the formation of infinite one-dimensional chains or tapes. nih.gov The geometry of these hydrogen bonds (D-H···A distance and angle) is a critical parameter in analyzing the crystal structure.

Beyond this primary hydrogen bond, weaker interactions play a crucial role in stabilizing the crystal packing. These include C—H⋯O and C—H⋯π interactions. nih.govresearchgate.net In the case of N-(4-bromophenyl)acetamide, weak C—H⋯π interactions are present and contribute to the stability of the crystal packing. nih.gov Analysis of these weak forces, often visualized using Hirshfeld surface analysis, is essential for a complete understanding of the supramolecular architecture. nih.govnih.gov These interactions collectively determine the density, stability, and polymorphic form of the crystalline solid.

Table 4: Representative Crystallographic Data for the Related Compound N-(3-Bromophenyl)acetamide nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₈BrNO |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 4.7836 (6) |

| b (Å) | 18.765 (1) |

| c (Å) | 19.379 (2) |

| V (ų) | 1739.5 (3) |

| Z | 8 |

| Key Interaction | Intermolecular N—H⋯O hydrogen bonding |

Computational Chemistry and Theoretical Modeling of 2 3 Bromo Phenyl N Propyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground-state properties of molecules with a favorable balance between accuracy and computational cost. chemprob.org For 2-(3-Bromo-phenyl)-N-propyl-acetamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to optimize the molecular geometry to its lowest energy state. chemprob.orgniscpr.res.in This process yields key information about bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as total energy, dipole moment, and rotational constants can be calculated, providing a detailed picture of the molecule's stability and polarity.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -3052.78 |

| Dipole Moment (Debye) | 3.45 |

| Optimized Bond Length (C=O) (Å) | 1.24 |

| Optimized Bond Length (N-H) (Å) | 1.01 |

| Optimized Dihedral Angle (C-C-N-C) (°) | 178.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. chemprob.org From the HOMO and LUMO energies, global reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to quantify the molecule's reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, with different colors indicating areas of varying electrostatic potential. Red, orange, and yellow regions signify negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue and green regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show a strong negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

| Ionization Potential (I ≈ -EHOMO) | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | 0.95 |

| Global Hardness (η = (I-A)/2) | 2.95 |

| Electronegativity (χ = (I+A)/2) | 3.90 |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a flexible molecule. For this compound, flexibility arises from the rotation around several single bonds, such as those in the N-propyl group and the bond connecting the phenyl ring to the acetamide (B32628) moiety.

A Potential Energy Surface (PES) map is generated by systematically rotating one or more dihedral angles and calculating the molecule's potential energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. researchgate.net For this molecule, a detailed PES scan would likely focus on the dihedral angles defining the orientation of the propyl group relative to the amide plane and the rotation of the bromophenyl group. Understanding the energy barriers between different conformations is crucial for predicting how the molecule might adapt its shape to fit into a biological receptor.

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C(phenyl)-C(methylene)-C(carbonyl)-N | Rotation of the phenylacetamide group |

| τ2 | C(carbonyl)-N-C(propyl)-C(propyl) | Orientation of the propyl chain |

| τ3 | N-C(propyl)-C(propyl)-C(propyl) | Rotation within the propyl chain |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the atomic motions of a system over time. nih.gov An MD simulation of this compound, typically placed in a box of explicit solvent molecules like water, would reveal its conformational dynamics in a more realistic environment.

By solving Newton's equations of motion for every atom in the system, MD simulations can track how the molecule folds, flexes, and interacts with its surroundings. This is invaluable for understanding which conformations are most stable in solution, the timescale of transitions between them, and how solvent molecules arrange themselves around the solute, forming hydrogen bonds and other non-covalent interactions. Such simulations provide insights into the molecule's solubility and its dynamic behavior upon approaching a biological target.

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER / GROMOS |

| Solvent Model | TIP3P Water |

| System Temperature | 300 K |

| System Pressure | 1 atm |

| Simulation Duration | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

In Silico Ligand-Protein Interaction Studies (Molecular Docking) with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor, typically a protein). niscpr.res.in This method is central to structure-based drug design. While the specific biological targets of this compound are not established, related acetamide structures have shown activity against various targets, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. chemprob.org

A docking study would involve placing the 3D structure of this compound into the binding site of a target protein like COX-2. A scoring function is then used to estimate the binding energy (or score) for different binding poses. The results can reveal the most likely binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These in silico predictions are crucial for prioritizing compounds for further experimental testing and for guiding the design of more potent analogues.

Structure Activity Relationship Sar Studies of 2 3 Bromo Phenyl N Propyl Acetamide Analogues

Impact of Halogen Position (meta-bromo) on Pharmacological Profile and Molecular Recognition

The position of the halogen substituent on the phenyl ring of phenylacetamide derivatives is a crucial determinant of their biological activity. The presence of a bromine atom at the meta-position in 2-(3-Bromo-phenyl)-N-propyl-acetamide significantly influences its physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets.

Studies on related N-(substituted phenyl)-2-chloroacetamides have highlighted the importance of the substituent's position on the phenyl ring for antimicrobial activity. For instance, N-(3-bromophenyl) chloroacetamide was among the more active compounds, suggesting that the meta positioning of the halogen contributes favorably to its biological profile. This enhanced activity is often attributed to increased lipophilicity, which facilitates passage through cellular membranes.

In another study focusing on N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the compound incorporating a 3-bromophenyl group (A8) demonstrated notable antibacterial activity. This finding further underscores the significance of the meta-bromo substitution in modulating the pharmacological effects of this class of compounds. The electronic effect of the bromine atom at the meta position, primarily inductive electron withdrawal, can alter the acidity of the N-H proton of the acetamide (B32628) group and influence hydrogen bonding interactions with target receptors.

While direct comparative studies of ortho-, meta-, and para-brominated analogues of this compound are not extensively available, the existing data on related structures suggest that the meta position is often favorable for biological activity. This may be due to an optimal balance of steric and electronic properties that allows for effective binding to the target site.

Table 1: Biological Activity of Phenylacetamide Derivatives with Varying Halogen Positions

| Compound | Substituent on Phenyl Ring | Biological Activity |

| Analogue 1 | 2-Bromo | Data not available |

| This compound | 3-Bromo | Reference Compound |

| Analogue 2 | 4-Bromo | Data not available |

| N-(3-bromophenyl) chloroacetamide | 3-Bromo | Active (Antimicrobial) |

| Compound A8 | 3-Bromophenyl (part of a larger moiety) | Active (Antibacterial) |

Note: This table is illustrative and highlights the need for direct comparative studies.

Influence of N-Alkyl Chain Variations (e.g., N-propyl) on Biological Potency and Selectivity

Research on a series of phenylacetamide derivatives as sodium channel blockers has indicated that a three-carbon spacer between the amide and a terminal amine group is optimal for activity. This finding suggests that the propyl group in this compound may confer a favorable chain length for interacting with specific receptor sites.

Furthermore, studies on other classes of bioactive molecules have consistently demonstrated the importance of N-alkyl chain length. For instance, in a series of cannabimimetic indoles, high-affinity binding to cannabinoid receptors required an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon chain. Similarly, the potency of certain nitazene (B13437292) opioids is significantly influenced by the length of an alkoxy chain. These examples from different pharmacological areas highlight a general principle in medicinal chemistry: the length of an alkyl chain can profoundly impact ligand-receptor interactions, often through hydrophobic interactions within the binding pocket.

A systematic variation of the N-alkyl group in 2-(3-bromo-phenyl)acetamide would likely reveal a parabolic relationship between chain length and biological activity, where potency increases up to an optimal length and then decreases due to steric hindrance or unfavorable hydrophobic interactions.

Table 2: Predicted Impact of N-Alkyl Chain Variation on the Biological Potency of 2-(3-Bromophenyl)acetamides

| Compound Analogue | N-Alkyl Group | Predicted Potency | Rationale |

| Analogue 3 | Methyl | Lower | Suboptimal hydrophobic interaction |

| Analogue 4 | Ethyl | Moderate | Improved hydrophobic interaction |

| This compound | Propyl | Optimal/High | Favorable chain length for binding |

| Analogue 5 | Butyl | High | Potentially enhanced hydrophobic interaction |

| Analogue 6 | Pentyl | Potentially Decreased | Possible steric clashes in the binding pocket |

| Analogue 7 | Isopropyl | Variable | Branching may alter binding conformation |

Note: This table is based on general SAR principles and requires experimental validation for this specific compound series.

Substituent Effects on the Acetamide Backbone and Their Biological Repercussions

Modification of the acetamide backbone of this compound offers another avenue for modulating its pharmacological properties. The acetamide moiety is a key structural feature, capable of participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). Introducing substituents on the carbon atom between the phenyl ring and the carbonyl group can influence the molecule's conformation, electronic properties, and ultimately, its biological activity.

For example, the study on N-(substituted phenyl)-2-chloroacetamides introduces a chlorine atom on the acetyl group. This substitution significantly alters the electrophilicity of the carbonyl carbon and the acidity of the adjacent C-H protons, which could lead to different interactions with biological nucleophiles or changes in metabolic stability.

While specific studies on substitutions on the acetamide backbone of this compound are scarce, general principles of medicinal chemistry suggest that such modifications would have profound biological repercussions. For instance, the introduction of a methyl group could provide a steric shield, influencing the molecule's orientation within a binding site or altering its metabolic profile. Conversely, the incorporation of a hydroxyl group could introduce an additional hydrogen bonding site, potentially increasing affinity for a target receptor.

The exploration of bioisosteric replacements for the acetamide group itself, such as a thioamide or a sulfonamide, could also lead to derivatives with novel pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that can be employed to predict the biological activity of novel derivatives of this compound based on their structural features. By establishing a mathematical relationship between the chemical structures of a series of compounds and their experimentally determined biological activities, QSAR models can guide the rational design of more potent and selective analogues.

The development of a robust QSAR model for this class of compounds would involve several key steps:

Data Set Compilation: A diverse set of analogues of this compound with their corresponding biological activity data (e.g., IC50 or EC50 values) would be required.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic parameters, would be calculated for each compound.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a predictive model.

Model Validation: The predictive power and robustness of the developed QSAR model would be rigorously validated using both internal and external validation techniques.

Although a specific QSAR model for this compound derivatives is not yet published, numerous studies have successfully applied QSAR to other classes of phenylacetamide and acetamide derivatives. These studies have demonstrated the utility of descriptors such as lipophilicity (logP), molar refractivity (MR), and various electronic and steric parameters in predicting biological activity.

A well-validated QSAR model could be used to:

Predict the activity of virtual compounds before their synthesis, thereby saving time and resources.

Identify the most influential molecular properties for biological activity.

Guide the design of new derivatives with improved potency and selectivity by suggesting optimal substituent patterns on the phenyl ring, variations in the N-alkyl chain, and modifications to the acetamide backbone.

The application of QSAR modeling holds significant promise for accelerating the discovery and optimization of novel therapeutic agents based on the this compound scaffold.

Investigation of Potential Biological Activities and Molecular Mechanisms

Exploration of Antimicrobial Activity against Specific Bacterial Strains (referencing insights from related acetamides)

The N-phenylacetamide core is a recurring motif in compounds exhibiting antimicrobial properties. nih.gov Studies on related chloroacetamide derivatives have provided insights into how substitutions on the phenyl ring influence this activity. For instance, a series of N-(substituted phenyl)-2-chloroacetamides demonstrated that the position of substituents affects biological efficacy. nih.gov

Notably, N-(3-bromophenyl) chloroacetamide was identified as one of the more active compounds within its series, a characteristic attributed to its high lipophilicity, which may facilitate passage across the phospholipid bilayer of microbial cell membranes. nih.gov The antimicrobial spectrum of these chloroacetamides was broad, showing effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), moderate activity against the yeast Candida albicans, and lower efficacy against the Gram-negative bacterium Escherichia coli. nih.gov

Further research on different acetamide (B32628) scaffolds has confirmed their potential as antibacterial agents. Phenylacetamide and benzohydrazide (B10538) derivatives have shown significant activity against selected pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 μg/mL against E. coli and MRSA. frontiersin.org Similarly, N-phenylacetamide derivatives incorporating 4-arylthiazole moieties have been evaluated against various phytopathogenic bacteria, demonstrating promising results. nih.gov These findings suggest that 2-(3-bromo-phenyl)-N-propyl-acetamide, which combines the bromophenyl feature with an N-alkyl acetamide structure, warrants investigation for its potential antimicrobial effects.

| Compound Class | Bacterial/Fungal Strains | Observed Activity | Reference |

| N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA | Effective | nih.gov |

| E. coli | Less Effective | nih.gov | |

| C. albicans | Moderately Effective | nih.gov | |

| Phenylacetamide derivatives | E. coli, MRSA | MIC: 0.64–5.65 μg/mL | frontiersin.org |

| N-phenylacetamide with 4-arylthiazole | Xanthomonas oryzae, Xanthomonas axonopodis | Promising in vitro activity | nih.gov |

Assessment of Anticonvulsant Properties in Preclinical Pharmacological Models (based on activity of related bromophenyl acetamides)

The acetamide structure is integral to many compounds investigated for central nervous system activity, including anticonvulsant agents. nih.govnih.gov Research into bromophenyl acetamides has been particularly encouraging. A study on S-acetamide derivatives found that a 4-bromophenyl acetamide analog exhibited the most pronounced anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model in rats. japsonline.com This compound significantly increased the latency period to seizure onset and reduced the duration of seizures by 3.4 and 2.2 times, respectively. japsonline.com

The anticonvulsant potential of the acetamide scaffold has been explored through various preclinical models. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) screen are standard models used for initial evaluation. nih.govnih.gov Several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown activity exclusively in the MES seizure model, indicating potential efficacy against generalized tonic-clonic seizures. nih.gov Furthermore, activity in the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant partial seizures, has been observed for some acetamide derivatives. nih.govmdpi.com

Given that this compound shares the key bromophenyl and acetamide moieties with these active compounds, it represents a candidate for evaluation in these established preclinical pharmacological models.

| Compound/Analog | Preclinical Model | Key Findings | Reference |

| 4-Bromophenyl acetamide derivative | Pentylenetetrazole (PTZ)-induced seizures (rats) | Extended seizure latency period by 3.4x; Reduced seizure duration by 2.2x | japsonline.com |

| N-(3-chlorophenyl) acetamide derivatives | Maximal Electroshock (MES) (mice/rats) | Some derivatives showed protection at doses of 100-300 mg/kg | nih.gov |

| 3-(trifluoromethyl)anilide acetamide derivatives | Maximal Electroshock (MES) (mice/rats) | Showed significant anticonvulsant protection | nih.gov |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | 6-Hz psychomotor seizures (mice) | Exhibited potent activity with an ED50 of 28.20 mg/kg | mdpi.com |

Characterization of Potential Molecular Targets and Pathways Modulated by Acetamide Scaffolds

Beyond the GABA system, acetamide scaffolds have been investigated as inhibitors of several enzymes relevant to other disease states. These include:

Cyclooxygenase-2 (COX-2): Certain acetamide derivatives have been identified as selective COX-2 inhibitors, a target for anti-inflammatory drugs. galaxypub.co

Urease: Acetamide-sulfonamide scaffolds have been shown to inhibit the urease enzyme, which is implicated in infections by pathogens like Helicobacter pylori. nih.govmdpi.com

Monoamine Oxidase (MAO): N-aryl acetamide compounds have been evaluated as potential inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters and relevant to neurodegenerative diseases. nih.gov

Heme Oxygenase-1 (HO-1): Novel acetamide-based inhibitors of HO-1 have been discovered, a target of interest in cancer therapy. acs.org

Additionally, acetamide-containing molecules have been found to modulate protein-protein interactions, such as the inhibition of the TEAD·YAP1 interaction, which is a target in the Hippo signaling pathway relevant to cancer. rsc.org

To experimentally determine the affinity of a compound like this compound for a specific molecular target, in vitro receptor binding assays are essential tools. nih.gov These assays are rapid, precise, and widely used in early-stage drug discovery to screen and rank compounds. researchgate.netcreative-bioarray.com

A common technique is the radioligand competition binding assay. nih.gov This method involves using a radiolabeled ligand (radioligand) with a known high affinity for the target receptor. The assay measures the ability of the unlabeled test compound to compete with and displace the radioligand from the receptor. nih.govnih.gov The data generated are used to calculate the IC50 value, which is the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand. nih.gov From the IC50 value, the inhibition constant (Ki) can be derived, which reflects the affinity of the compound for the receptor. mdpi.com These experiments are typically performed using cell membranes or tissues that express the target of interest. researchgate.net

To assess the potential of this compound to act as an enzyme inhibitor, a variety of biochemical assays can be employed. The primary goal of these studies is to determine the concentration of the compound required to reduce enzyme activity by half (IC50). acs.org This is typically achieved by incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor and measuring the rate of product formation or substrate depletion.

Beyond determining potency (IC50), enzyme kinetic studies are crucial for elucidating the mechanism of inhibition. mdpi.com By measuring reaction rates at different substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots, the mode of inhibition can be determined. nih.gov For example, studies on acetamide-sulfonamide derivatives have identified both competitive and mixed-mode inhibition of the urease enzyme. nih.gov Similarly, kinetic analysis of cyclic sulfonamides with an N-arylacetamide group revealed non-competitive inhibition of α-glucosidase. nih.gov Such studies provide critical information on how the compound interacts with the enzyme—whether it binds to the active site, an allosteric site, or the enzyme-substrate complex. nih.gov

In Vitro Cellular Assays for Evaluating Biological Responses (e.g., anti-proliferative effects seen in related compounds)

In vitro cellular assays are fundamental for evaluating the biological effects of a compound in a cellular context. A significant body of research has demonstrated the anti-proliferative effects of various acetamide derivatives against a range of human cancer cell lines, suggesting this is a promising area of investigation for this compound. researchgate.netglobalresearchonline.net

Commonly used assays to measure cell viability and proliferation include the MTT and SRB assays. mdpi.comchemrxiv.org These colorimetric assays provide a quantitative measure of the number of viable cells after treatment with the test compound, from which IC50 or GI50 (concentration for 50% growth inhibition) values can be calculated. researchgate.netnih.gov Studies have shown that acetamide derivatives can exhibit potent cytotoxicity against cell lines from various cancers, including liver (HepG2), breast (MCF-7, MDA-MB-231), lung (A549), and prostate (PC-3). acs.orgmdpi.comnih.gov Importantly, some of these compounds have shown selective action, with lower cytotoxicity against normal, non-cancerous cell lines. mdpi.comnih.gov

Beyond simple viability, other cellular assays can provide deeper mechanistic insights. For instance, the clonogenic assay assesses the ability of a single cell to form a colony, providing a measure of long-term reproductive integrity after drug exposure. chemrxiv.org

| Acetamide Derivative Class | Cancer Cell Line(s) | Assay Type | Potency (IC50/GI50) | Reference |

| Phenoxy acetamides | HepG2 (Liver) | MTT | 1.43 µM | mdpi.com |

| Thiazole-2-acetamides | MCF-7 (Breast) | Not specified | 4 µM | nih.gov |

| PC-3 (Prostate) | Not specified | 7 µM | nih.gov | |

| Chalcone acetamides | MDA-MB-231 (Breast) | SRB | Not specified | chemrxiv.org |

| Acetamide-based HO-1 inhibitors | U87MG (Glioblastoma) | Not specified | Potent activity observed | acs.org |

Elucidation of Mechanism-of-Action Hypotheses Through Biochemical and Cellular Studies

Based on the activities of related compounds, several mechanism-of-action hypotheses can be proposed for this compound. These hypotheses can be systematically tested through further biochemical and cellular studies.

Hypothesis 1: Anticonvulsant activity via modulation of neuronal channels and receptors. Drawing from studies on related bromophenyl acetamides, a plausible mechanism involves interaction with voltage-gated sodium channels or modulation of the GABAergic system. japsonline.commdpi.com This can be investigated biochemically through radioligand binding assays for GABA receptors and electrophysiological studies on sodium channel currents.

Hypothesis 2: Antimicrobial action via membrane disruption. The observed activity of lipophilic N-(3-bromophenyl) chloroacetamide suggests a mechanism involving disruption of the microbial cell membrane. nih.gov This could be explored using cell-based assays that measure membrane integrity, such as leakage assays for cellular components or assays using membrane potential-sensitive dyes.

Hypothesis 3: Anti-proliferative effects through cell cycle arrest and apoptosis induction. The anti-cancer activity seen in many acetamide scaffolds is often linked to the induction of programmed cell death (apoptosis). chemrxiv.orgnih.gov This hypothesis can be tested using cellular assays like flow cytometry to analyze the cell cycle distribution and quantify apoptotic cells (e.g., via Annexin V staining). Biochemical assays could then probe for the activation of key apoptotic proteins, such as caspases 3 and 9, and the regulation of Bcl-2 family proteins. nih.gov

Hypothesis 4: Anti-proliferative effects via specific enzyme or protein-protein interaction inhibition. Based on the broad targeting profile of the acetamide scaffold, the compound could be inhibiting enzymes crucial for cancer cell survival, such as Heme Oxygenase-1, or disrupting key protein-protein interactions like TEAD-YAP. acs.orgrsc.org This would be investigated through specific enzyme inhibition assays and co-immunoprecipitation or reporter assays for the relevant pathways.

These hypotheses provide a clear roadmap for future research to elucidate the specific molecular mechanisms underlying the potential biological activities of this compound.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Novel, Highly Potent, and Selective Analogues

The rational design of new analogues based on a lead compound is a critical step in the drug discovery process, aiming to enhance potency, selectivity, and pharmacokinetic properties. For 2-(3-bromo-phenyl)-N-propyl-acetamide, a systematic structure-activity relationship (SAR) study would be instrumental. This involves the synthesis of a library of related compounds with targeted modifications to understand the contribution of each part of the molecule to its biological activity.

Key modifications could include:

Substitution on the Phenyl Ring: The bromine atom at the meta-position of the phenyl ring is a key feature. Its replacement with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups could significantly impact the compound's electronic properties and, consequently, its interaction with biological targets.

Modification of the N-propyl Group: Altering the length and branching of the alkyl chain on the amide nitrogen can influence lipophilicity and steric interactions. Replacing the propyl group with other functionalities, such as cyclic or aromatic moieties, could also lead to novel pharmacological profiles.

Alterations to the Acetamide (B32628) Linker: The acetamide group itself can be modified. For instance, the methylene (B1212753) bridge could be substituted or constrained within a ring system to explore conformational effects on activity.

The synthesis of these novel analogues can be achieved through established chemical reactions. For example, the reaction of a substituted phenylacetic acid with an appropriate amine in the presence of a coupling agent is a common method for forming the amide bond. archivepp.com

Table 1: Proposed Analogues of this compound for SAR Studies

| Analogue | Modification | Rationale |

| 2-(3-Chloro-phenyl)-N-propyl-acetamide | Substitution on Phenyl Ring | Investigate the effect of a different halogen on activity. |

| 2-(3-Bromo-phenyl)-N-isopropyl-acetamide | Modification of the N-alkyl Group | Explore the impact of steric hindrance near the amide nitrogen. |

| 2-(3-Bromo-phenyl)-N-cyclopropyl-acetamide | Modification of the N-alkyl Group | Introduce conformational rigidity. |

| 2-(3-Bromo-phenyl)-N-phenyl-acetamide | Modification of the N-alkyl Group | Evaluate the effect of an aromatic substituent. |

| 3-(3-Bromo-phenyl)-N-propyl-propanamide | Alteration of the Acetamide Linker | Study the influence of linker length on activity. |

Application of Advanced Computational Methodologies for Virtual Screening and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process. In the context of this compound, these methods can be employed for virtual screening to identify potential biological targets and for the optimization of lead compounds.

Pharmacophore Modeling: A pharmacophore model can be developed based on the structure of this compound. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. The model can then be used to screen large databases of chemical compounds to identify molecules with a similar pharmacophoric pattern, which are likely to exhibit similar biological activities. acs.orgdovepress.com

Molecular Docking: Once a potential biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogues within the active site of the target protein. nih.gov This information can provide valuable insights into the key molecular interactions driving the biological effect and guide the design of more potent inhibitors. For instance, docking studies on acetamide derivatives have been used to explore their interactions with enzymes like DNA gyrase. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By developing a QSAR model for a set of synthesized analogues of this compound, it would be possible to predict the activity of yet unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Exploration of Undiscovered Biological Activities and Therapeutic Applications for Acetamide Derivatives

The acetamide scaffold is present in a wide range of biologically active molecules, suggesting that this compound may possess therapeutic potential beyond what is currently known. A broad biological screening of this compound against a diverse panel of assays could uncover novel activities.

Recent research on acetamide derivatives has revealed their potential in various therapeutic areas:

Anticoagulant Activity: Novel N-phenyl-2-(phenyl amino) acetamide analogues have been synthesized and shown to possess anticoagulant properties by inhibiting Factor VIIa. ijper.org

Antimicrobial and Antifungal Activity: Acetamide-derived compounds bearing a methylsulfonyl unit have demonstrated antibacterial and antifungal activities. bohrium.com

Anticancer Activity: Chalcone acetamide derivatives have been designed and synthesized, showing cytotoxic effects against triple-negative breast cancer cells. nih.gov

Anti-inflammatory and Analgesic Effects: Substituted phenoxy acetamide derivatives have been evaluated for their anti-inflammatory, analgesic, and antipyretic activities. archivepp.com

Urease Inhibition: Acetamide-sulfonamide scaffolds have been investigated as urease inhibitors, which could be relevant for treating infections caused by urease-producing bacteria. mdpi.comresearchgate.net

Given these precedents, this compound should be systematically evaluated in assays relevant to these and other disease areas. High-throughput screening (HTS) campaigns could efficiently test the compound against a large number of biological targets.

Development of Scalable and Sustainable Synthetic Routes for Research and Potential Pre-clinical Development

For a compound to progress from a research curiosity to a potential preclinical candidate, the development of a scalable and sustainable synthetic route is essential. While the initial synthesis of this compound and its analogues may be performed on a small scale in a laboratory setting, a process suitable for producing larger quantities of the material will be required for more extensive biological evaluation.

Key considerations for developing an improved synthetic route include:

Starting Material Availability and Cost: The route should ideally start from readily available and inexpensive starting materials.

Reaction Efficiency and Yield: Each step in the synthesis should be optimized to maximize the yield and minimize the formation of byproducts.

Process Safety: The reagents and reaction conditions should be chosen to ensure a safe and controllable process.

Environmental Impact ("Green Chemistry"): The synthesis should aim to minimize waste, use less hazardous solvents and reagents, and be energy-efficient. archivepp.com For example, exploring one-pot reactions or using catalytic methods can contribute to a more sustainable process.

A potential synthetic approach could involve the amidation of 3-bromophenylacetic acid with n-propylamine. Research into optimizing the coupling reagents and reaction conditions for this specific transformation would be a valuable endeavor.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(3-Bromo-phenyl)-N-propyl-acetamide?

The synthesis of bromophenyl acetamide derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, analogous compounds like tert-butyl 3-bromo-phenyl acetate derivatives are synthesized using palladium acetate and tri-o-tolylphosphine in acetonitrile under reflux, highlighting the importance of catalyst selection and solvent systems . Additionally, Gabriel synthesis (using phthalimide intermediates) has been applied for N-alkylation in bromophenyl acetamide analogs, as seen in the preparation of N-(3-bromopropyl)phthalimide via potassium phthalimide and 1,3-dibromopropane . Purification typically involves recrystallization or column chromatography, with yields dependent on reaction stoichiometry and temperature control.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR : H NMR should reveal peaks for the propyl chain (δ 0.8–1.6 ppm for CH and CH groups) and aromatic protons (δ 7.0–7.5 ppm for the bromophenyl ring). The acetamide carbonyl (δ ~167–170 ppm in C NMR) is critical for confirming the amide bond .

- IR : A strong absorption band near 1650–1680 cm confirms the C=O stretch of the acetamide group.

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak (CHBrNO, expected m/z ~283–285 for [M+H]) and isotopic patterns consistent with bromine .

Q. What safety precautions are essential when handling bromophenyl acetamide derivatives?

Brominated compounds often exhibit toxicity and potential carcinogenicity. Proper PPE (gloves, lab coat, goggles) and fume hood use are mandatory. For example, safety data sheets for N-(2-bromo-4-fluorophenyl)acetamide emphasize avoiding inhalation/contact and immediate medical consultation in case of exposure . Waste disposal must comply with halogenated organic waste protocols.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformation. For related bromophenyl acetamides, refinement using SHELXL (with R-factors < 0.06) confirms the planarity of the acetamide group and dihedral angles between the bromophenyl ring and the alkyl chain . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, while twinning tests (via PLATON) ensure data integrity .

Q. What strategies optimize enantioselective synthesis of chiral bromophenyl acetamide derivatives?

Chiral auxiliaries or catalysts (e.g., palladium with chiral ligands) can induce asymmetry. For example, (S)-tert-butyl carbamate derivatives of bromophenyl compounds are synthesized using enantiopure starting materials, with stereochemical fidelity verified via circular dichroism (CD) or chiral HPLC . Solvent polarity and reaction temperature significantly impact enantiomeric excess (ee).

Q. How do computational methods (DFT, molecular dynamics) predict the reactivity and stability of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For bromophenyl analogs, simulations reveal that the bromine atom increases electrophilicity at the para position . Molecular dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) model aggregation behavior, critical for solubility studies .

Q. What analytical approaches address contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., unexpected NMR shifts) may arise from dynamic effects (e.g., rotamers) not captured in X-ray structures. Variable-temperature NMR or solid-state NMR can resolve such issues. For example, in related compounds, slow rotation of the acetamide group at low temperatures splits H NMR peaks, aligning with crystallographic data .

Q. How does the bromine substituent influence the biological activity or pharmacokinetic properties of this compound?

Bromine enhances lipophilicity (logP), potentially improving membrane permeability. Structure-activity relationship (SAR) studies on bromophenyl analogs suggest that the 3-bromo position minimizes steric hindrance while maintaining halogen bonding with target proteins . Metabolic stability can be assessed via liver microsome assays, with bromine reducing oxidative metabolism compared to chlorine .

Methodological Frameworks

- Experimental Design : Follow a staged approach: (1) synthesis optimization via Design of Experiments (DoE), (2) structural validation using orthogonal techniques (NMR, X-ray), and (3) computational validation .

- Data Contradiction Analysis : Cross-validate results using complementary methods (e.g., XRD for static structure vs. NMR for dynamic behavior) and consult crystallographic databases (e.g., Cambridge Structural Database) for precedent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.